molecular formula C6H8Cl2N2 B1532554 2-(Chloromethyl)-5-methylpyrazine hydrochloride CAS No. 128229-06-1

2-(Chloromethyl)-5-methylpyrazine hydrochloride

Cat. No.: B1532554
CAS No.: 128229-06-1
M. Wt: 179.04 g/mol
InChI Key: XCGNTLZPQQWVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a chemical compound that belongs to the class of organochlorine compounds. It features a pyrazine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrazine hydrochloride typically involves the chloromethylation of 5-methylpyrazine. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups attached to the pyrazine ring.

Scientific Research Applications

2-(Chloromethyl)-5-methylpyrazine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its effects on various biological systems and pathways.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(Chloromethyl)-5-methylpyrazine hydrochloride can be compared with other similar compounds, such as 2-chloromethylpyridine and 2-(chloromethyl)oxirane. These compounds share the chloromethyl functional group but differ in their core structures and properties. The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which influences its reactivity and applications.

Comparison with Similar Compounds

  • 2-Chloromethylpyridine

  • 2-(Chloromethyl)oxirane

  • 3-Chloromethylpyridine

  • 4-Chloromethylpyridine

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNTLZPQQWVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679071
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128229-06-1
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methylpyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 3
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 4
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 5
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-methylpyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.